Enpp-1-IN-19

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Enpp-1-IN-19 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers and may not be publicly available. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Enpp-1-IN-19 primarily undergoes hydrolysis reactions, specifically inhibiting the hydrolysis of cGAMP by ENPP1 . This inhibition enhances anti-PD-L1 responses and boosts STING-mediated type I interferon responses .

Common Reagents and Conditions

The common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various intermediate compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .

Major Products Formed

The major product formed from the reaction of this compound with ENPP1 is the inhibition of cGAMP hydrolysis, leading to increased levels of cGAMP and enhanced immune responses .

Scientific Research Applications

Enpp-1-IN-19 has several scientific research applications, particularly in the fields of immunology and oncology. It has shown promise in enhancing anti-tumor immunity by boosting STING-mediated type I interferon responses and inducing immune memory . This compound is also being investigated for its potential use in combination therapies with immune checkpoint inhibitors and radiotherapy to improve clinical outcomes in cancer treatment .

Mechanism of Action

Enpp-1-IN-19 exerts its effects by inhibiting the enzymatic activity of ENPP1, which is responsible for the hydrolysis of cGAMP. By blocking this hydrolysis, this compound increases the levels of cGAMP, which in turn activates the STING pathway. This activation leads to the transcription of interferon genes and other cytokines, enhancing the immune response against tumors .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Enpp-1-IN-19 in their mechanism of action and therapeutic potential. These include:

Uniqueness of this compound

This compound stands out due to its high potency in inhibiting cGAMP hydrolysis (IC50 of 68 nM) and its ability to enhance anti-PD-L1 responses and STING-mediated type I interferon responses . This makes it a promising candidate for combination therapies in cancer treatment, potentially improving clinical outcomes and preventing tumor recurrence .

Properties

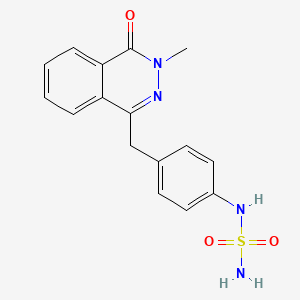

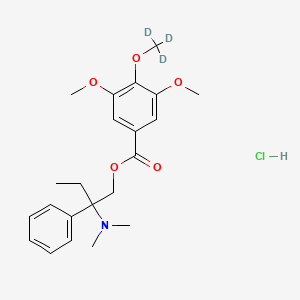

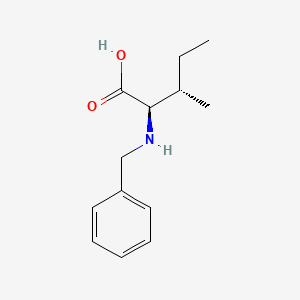

Molecular Formula |

C16H16N4O3S |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

2-methyl-1-oxo-4-[[4-(sulfamoylamino)phenyl]methyl]phthalazine |

InChI |

InChI=1S/C16H16N4O3S/c1-20-16(21)14-5-3-2-4-13(14)15(18-20)10-11-6-8-12(9-7-11)19-24(17,22)23/h2-9,19H,10H2,1H3,(H2,17,22,23) |

InChI Key |

ZBMUKGSKMVACJQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=C(C=C3)NS(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

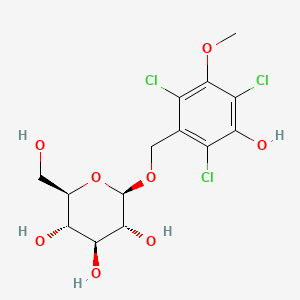

![N'-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B15136360.png)

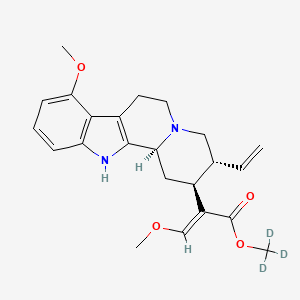

![cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]](/img/structure/B15136373.png)

![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)

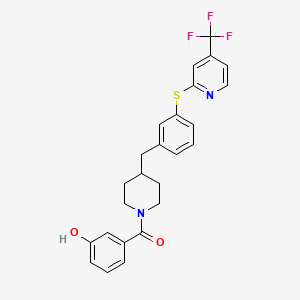

![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)